While the provided abstracts don't mention the specific synthesis of this compound, similar small molecule inhibitors of BCR-ABL myristoylation have been synthesized. These syntheses often involve multi-step reactions utilizing various reagents and catalysts. For detailed synthesis protocols of similar compounds, refer to the patent literature cited in the provided abstract.
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide functions by inhibiting the myristoylation of the BCR-ABL protein. Myristoylation is a crucial post-translational modification that anchors BCR-ABL to the cell membrane, allowing it to promote uncontrolled cell growth in chronic myelogenous leukemia (CML). By blocking myristoylation, this compound prevents BCR-ABL membrane localization, thereby inhibiting its activity and potentially suppressing the growth of CML cells.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4